molecular formula C7H6Br2Mg B1590866 2-Bromobenzylmagnesium bromide CAS No. 56812-60-3

2-Bromobenzylmagnesium bromide

Cat. No. B1590866
CAS RN: 56812-60-3
M. Wt: 274.24 g/mol
InChI Key: XGAWDDBPRRNVDO-UHFFFAOYSA-M
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Description



  • 2-Bromobenzylmagnesium bromide is a chemical compound with the molecular formula C7H6Br2Mg .

  • It is commonly used in organic synthesis, particularly as a Grignard reagent.

  • The compound is a solution in diethyl ether, typically at a concentration of 0.25 M .





  • Synthesis Analysis



    • 2-Bromobenzylmagnesium bromide is synthesized through the reaction of 2-bromotoluene with magnesium in anhydrous diethyl ether.

    • The Grignard reaction forms the carbon-magnesium bond, resulting in the desired product.





  • Molecular Structure Analysis



    • The compound consists of a benzyl group (C6H5CH2-) with a bromine atom attached to the benzene ring.

    • The magnesium atom is bonded to the benzyl carbon.





  • Chemical Reactions Analysis



    • 2-Bromobenzylmagnesium bromide is primarily used as a nucleophile in various organic reactions.

    • It can participate in Grignard reactions, nucleophilic substitutions, and other synthetic transformations.





  • Physical And Chemical Properties Analysis



    • Appearance : Clear yellow to brown solution.

    • Boiling Point : Approximately 34.6°C .

    • Density : 0.770 g/mL at 25°C .

    • Safety Hazards : Extremely flammable, harmful if swallowed, causes skin burns, and may cause drowsiness or dizziness.




  • Scientific Research Applications

    Synthesis of Antineoplastic Agents

    2-Bromobenzylmagnesium bromide has been utilized in the synthesis of dibenzoazaspiro compounds, which exhibit significant antineoplastic activity against drug-resistant leukemias. The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines leads to these compounds, displaying high diastereocontrol and effectiveness against chronic myeloid leukemia cells, particularly multidrug-resistant strains (Mendes et al., 2019).

    Preparation of 2-Arylquinolines

    In the preparation of 2-arylquinolines, a class of compounds with various applications, 2-bromobenzylmagnesium bromide plays a critical role. This process, involving the treatment with aromatic nitriles and subsequent reactions, is executed under transition-metal-free conditions, showcasing the versatility of 2-bromobenzylmagnesium bromide in organic synthesis (Naruto & Togo, 2020).

    Synthesis of C-glycosides of Nojirimycin

    In the field of carbohydrate chemistry, 2-bromobenzylmagnesium bromide is used for synthesizing C-glycosides of nojirimycin, a process involving several steps including reductive amination. This method demonstrates the utility of 2-bromobenzylmagnesium bromide in the formation of complex glycosidic structures (Cipolla et al., 2000).

    Synthesis of Diamino-diols

    In the production of meso- and homochiral C2-symmetrical 1,6-diamino-2,5-diols, a reaction involving homochiral α-(dibenzylamino) aldehydes and ethynylmagnesium bromide is facilitated by 2-bromobenzylmagnesium bromide. These compounds are important intermediates in pharmaceutical synthesis (Andrés, Pedrosa, & Pérez-Encabo, 2006).

    Electrochemical Applications

    Electrochemically, 2-bromobenzylmagnesium bromide is involved in the one-electron cleavage of benzylic bromides at palladium and palladized cathodes. This process is crucial for the generation of benzyl radicals and their subsequent immobilization onto solid interfaces, showcasing the compound's potential in advanced electrochemical applications (Jouikov & Simonet, 2010).

    Fluorination of Aromatic Compounds

    2-Bromobenzylmagnesium bromide is used in the large-scale preparation of aromatic fluorides via electrophilic fluorination. This process highlights its role in the synthesis of fluorinated organic compounds, important in various chemical industries (Yamada & Knochel, 2010).

    Future Directions



    • Further research could explore its applications in organic synthesis, potential modifications, and optimization of reaction conditions.




    properties

    IUPAC Name

    magnesium;1-bromo-2-methanidylbenzene;bromide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGAWDDBPRRNVDO-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H6Br2Mg
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    274.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Bromobenzylmagnesium bromide

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    26
    Citations
    JA Mendes, P Merino, T Soler… - The Journal of …, 2019 - ACS Publications
    … started with the diastereoselective addition of 2-bromobenzylmagnesium bromide (5) to the … the reaction of a 1 M solution of 2-bromobenzylmagnesium bromide (5) in ether to the …
    Number of citations: 17 pubs.acs.org
    G Perdigao, C Deraeve, G Mori, MR Pasca, G Pratviel… - Tetrahedron, 2015 - Elsevier
    … When 2-bromobenzylmagnesium bromide was reacted with 2 under argon at −78 C, a mixture of 3a and 3b (2:1, respectively) was formed in 70% yield. Indeed, the addition of the …
    Number of citations: 9 www.sciencedirect.com
    N Alharbi, A Díaz-Moscoso, GJ Tizzard, SJ Coles… - Tetrahedron, 2014 - Elsevier
    … Synthesised following the general procedure described above from phthalonitrile (280 mg, 2.19 mmol) and 2-bromobenzylmagnesium bromide (2.92 mL, 0.25 M in Et 2 O, 0.73 mmol) in …
    Number of citations: 18 www.sciencedirect.com
    BA Ellsworth, W Meng, M Patel, RN Girotra… - Bioorganic & Medicinal …, 2008 - Elsevier
    … By analogy to the method outlined in Scheme 2, compound 5 was synthesized in 2.5% overall yield by addition of 2-bromobenzylmagnesium bromide to lactone 8. …
    Number of citations: 71 www.sciencedirect.com
    C Achuenu - Synthesis, 2022 - thieme-connect.com
    … recent paper Foubelo, Buarque, and co-workers performed DFT calculations (B3LYP-d3bj/def2svp level) specifically for the addition reaction of 2-bromobenzylmagnesium bromide to …
    Number of citations: 2 www.thieme-connect.com
    T Kubelka - 2013 - dspace.cuni.cz
    … For the synthesis of this intermediate, I decided to use an addition of commercially available 2-bromobenzylmagnesium bromide to protected ribonolactone 45. More reactive …
    Number of citations: 0 dspace.cuni.cz
    JA Mendes, PRR Costa, M Yus… - Beilstein Journal of …, 2021 - beilstein-journals.org
    … Recently, a series of alkaloids like dibenzoazaspirodecanes 97 have been synthesized by addition of 2-bromobenzylmagnesium bromide (94) to chiral N-tert-butanesulfinyl imines 93. …
    Number of citations: 20 www.beilstein-journals.org
    AF Harms, WT Nauta - Journal of Medicinal Chemistry, 1959 - ACS Publications
    … way as 2-?i-butylbenzhydrol, starting from 2-bromobenzylmagnesium bromide and isopropyl p-toluene sulphonate, or n-butyl p-toluene sulphonate. 2-Bromoisobutylbenzene, bp 113/…
    Number of citations: 65 pubs.acs.org
    FV Gaspar, JA Mendes, PR Ribeiro… - Frontiers in Natural …, 2021 - books.google.com
    … For this purpose, the addition of 2-bromobenzylmagnesium bromide (53) to chiral N-tert-butanesulfinyl imines 52 derived from tetralone-type ketones proceeded with high levels of …
    Number of citations: 0 books.google.com
    M Bruncko, TK Oost, BA Belli, H Ding… - Journal of medicinal …, 2007 - ACS Publications
    … 6l was prepared from 4-(4-oxo-piperidin-1-yl)-benzoic acid ethyl ester and 2-bromobenzylmagnesium bromide using the procedure for the preparation of 6a. H NMR (300 MHz, DMSO-d …
    Number of citations: 395 pubs.acs.org

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